5-Methyl-2'-o-methylcytidine

描述

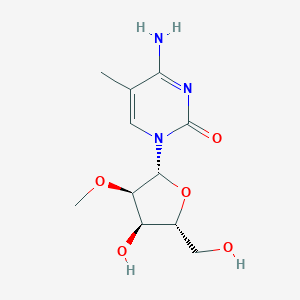

5-甲基-2'-O-甲基胞嘧啶是一种修饰核苷,在各种生物体中都有发现,包括细菌、古细菌和真核生物。它是胞嘧啶的衍生物,其中胞嘧啶碱基在第 5 位被甲基化,而核糖在 2'-O 位被甲基化。这种化合物在基因表达调控和 RNA 稳定性中起着重要作用。

准备方法

合成路线和反应条件

5-甲基-2'-O-甲基胞嘧啶的合成通常涉及在胞嘧啶碱基的第 5 位和核糖的 2'-O 位对胞嘧啶进行甲基化。一种常见的方法包括在碱性条件下使用甲基化试剂,例如碘甲烷或硫酸二甲酯。 反应通常在无水溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中进行,以防止水解 .

工业生产方法

5-甲基-2'-O-甲基胞嘧啶的工业生产可以通过使用与上述类似的甲基化试剂和条件的大规模化学合成来实现。 该工艺涉及多个步骤,包括官能团的保护和脱保护、使用色谱法进行纯化以及结晶,以获得高纯度的最终产物 .

化学反应分析

Chemical Reactions

5-Methyl-2'-O-methylcytidine undergoes several chemical reactions:

- Oxidation: It can be oxidized to form 5-hydroxymethyl-2'-O-methylcytidine.

- Reduction: Reduction reactions can convert it back to cytidine derivatives.

- Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield. The major products formed from these reactions include various methylated and hydroxymethylated cytidine derivatives, which have distinct biological activities and properties.

Cation Radical Reactions

Research has also explored the reactions of 5-methylcytosine cation radicals in DNA and model systems .

- C-CH2- formation: This occurs via ground state deprotonation from the C5-methyl group on the base .

- C3'- formation: In the excited 5-Me-2′-dC- + and 5-Me-2′,3′-ddC- +, spin and charge localization at C3′ followed by deprotonation leads to C3′- formation. Deprotonation from C3′ in the excited cation radical is kinetically controlled, and sugar C-H bond energies are not the only controlling factor in these deprotonations .

科学研究应用

5-甲基-2'-O-甲基胞嘧啶有几个科学研究应用:

作用机制

5-甲基-2'-O-甲基胞嘧啶的作用机制涉及其掺入 RNA 分子中,在其中影响 RNA 的稳定性和功能。胞嘧啶碱基第 5 位和核糖 2'-O 位的甲基增强了碱堆积相互作用,并增加了 RNA 的热稳定性。 这种修饰可以影响 RNA 剪接、翻译和降解,从而调节基因表达和细胞功能 .

相似化合物的比较

类似化合物

5-甲基胞嘧啶: 类似于 5-甲基-2'-O-甲基胞嘧啶,但缺乏 2'-O 甲基化。

2'-O-甲基胞嘧啶: 类似,但缺乏胞嘧啶碱基上的 5-甲基。

5-羟甲基胞嘧啶: 5-甲基胞嘧啶的氧化衍生物,在第 5 位具有羟甲基.

独特性

5-甲基-2'-O-甲基胞嘧啶由于同时存在 5-甲基和 2'-O-甲基,而具有独特的化学和生物学特性。 这些修饰增强了 RNA 的稳定性和功能,使其成为各种研究和治疗应用中的宝贵工具 .

生物活性

5-Methyl-2'-O-methylcytidine (5-MedC) is a modified nucleoside that has garnered considerable attention in molecular biology and medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

5-MedC is characterized by a methyl group at the 5 position and a methoxy group at the 2' position of the cytidine base. These modifications enhance the compound's stability against enzymatic degradation, making it a valuable tool for various scientific applications.

Synthesis Methods

The synthesis of 5-MedC typically involves:

- Benzoylation : The introduction of a benzoyl group at the N4 position.

- Methoxy Group Addition : The methoxy group is introduced using methanol and an acid catalyst.

These synthetic routes are optimized to maximize yield and purity, often employing techniques such as column chromatography for purification.

Biological Mechanisms

5-MedC's biological activity is primarily attributed to its role as an epigenetic modifier. It influences gene expression through DNA methylation processes, which are crucial for regulating cellular functions.

- Inhibition of Cytokine Release : Studies have shown that 5-MedC inhibits the release of pro-inflammatory cytokines IL-12 and IL-6 in response to Toll-like receptor 9 (TLR9) agonists in mouse spleen cell cultures .

- Epigenetic Regulation : It plays a significant role in regulating promoter regions to prevent gene expression, which is linked to various biological processes including cell differentiation and cancer development .

Therapeutic Applications

5-MedC has been explored for its potential in various therapeutic contexts:

- Antiviral and Anticancer Properties : As a nucleoside analog, it exhibits broad antitumor activity, particularly against indolent lymphoid malignancies. Its incorporation into nucleic acids can inhibit nucleic acid synthesis, leading to therapeutic effects against viral infections and tumors .

- Reduction of Immune Response : The introduction of 5-MedC in antisense oligonucleotides (ASOs) has shown promise in reducing immune stimulation, which is critical for enhancing the safety profile of therapeutic oligos . This modification has been successfully utilized in drugs like mipomersen (Kynamro®) and nusinersen (Spinraza®), both approved for clinical use .

Case Studies and Research Findings

Several studies have highlighted the significance of 5-MedC in biological research:

- In Vivo Studies : Research demonstrated that oligonucleotides modified with 5-MedC reduced immune responses in murine models, showcasing its potential for safer therapeutic applications .

- Cancer Research : Investigations into DNA methylation patterns involving 5-MedC have revealed its role in regulating tumor suppressor genes. For instance, alterations in methylation status were linked to hematological malignancies, emphasizing the need for further exploration of 5-MedC's role in cancer therapeutics .

- Mechanistic Insights : A study indicated that 5-MedC could trigger methylation at specific gene promoters, such as IGF2, which is implicated in several cancers. This suggests that modified oligonucleotides may serve as tools for inducing epigenetic changes beneficial for cancer therapy .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVRVGAACYEOQI-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595381 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113886-70-7 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 2'-O-methylation in 5-methyl-2'-O-methylcytidine contribute to tRNA stability, especially in organisms living in extreme environments?

A1: The research paper highlights that 2'-O-methylation in m5Cm, alongside other modifications like N4-acetylation in N4-acetyl-2'-O-methylcytidine (ac4Cm) and N2-dimethylation in N2-dimethyl-2'-O-methylguanosine (m2(2)Gm), plays a crucial role in stabilizing the C3'-endo form of these nucleosides []. This stabilization leads to increased conformational rigidity, particularly in m5Cm []. This rigidity is particularly important for tRNAs in extremophile archaebacteria, as it helps maintain the tRNA's A-type conformation even at high temperatures []. This structural stability is essential for the tRNA to perform its function in protein synthesis under extreme conditions. In contrast, mesophile tRNAs, which exist in more temperate environments, utilize either base or ribose modifications, as these modifications are sufficient for stability at normal temperatures [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。